N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a benzamide-linked 4-oxoquinazolin-3(4H)-yl moiety.
Properties
Molecular Formula |
C21H19N5O2S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C21H19N5O2S/c1-21(2,3)19-24-25-20(29-19)23-17(27)13-8-10-14(11-9-13)26-12-22-16-7-5-4-6-15(16)18(26)28/h4-12H,1-3H3,(H,23,25,27) |
InChI Key |
OHRWMQFWOWEZCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multiple steps. One common method includes the condensation of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-(4-oxoquinazolin-3(4H)-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Sulfonamide/Hydrazine Substituents
Compounds such as N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) and benzenesulfonamide analogs (e.g., (Z)-2-(2-(4-(N-((Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide) share the 1,3,4-thiadiazole backbone but differ in substituents and biological behavior:
- MSO forms a chemically unstable sulfenic acid intermediate, leading to a futile metabolic cycle with glutathione .
- Benzenesulfonamide analogs exhibit anti-glomerular basement membrane (anti-GBM) activity, with IC₅₀ values ranging from 0.4761 to 1.0000 depending on substituents .
Key Structural Differences :
- The target compound replaces sulfonamide/hydrazine groups with a benzamide-quinazolinone system, likely altering target specificity and metabolic stability.
DHFR-Targeting Thiadiazole Derivatives
Compounds like N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide inhibit DHFR, a critical enzyme in nucleotide synthesis .
- Activity : These derivatives show moderate to strong DHFR inhibition, with activity influenced by aryl substituents (e.g., methoxyphenyl enhances binding).
- However, the absence of sulfonamide groups may reduce off-target effects observed in related analogs .
N-tert-butyl Thiadiazole Derivatives
Compounds such as N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-diacylhydrazine highlight the role of bulky substituents:
- Stability : The tert-butyl group in these compounds increases steric hindrance, reducing metabolic degradation compared to smaller alkyl chains .
- Application: While these derivatives are studied for pesticidal activity, the target compound’s benzamide-quinazolinone system may redirect bioactivity toward anticancer or anti-inflammatory pathways .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The tert-butyl group in the target compound may mitigate auto-oxidation risks observed in MSO derivatives, enhancing pharmacokinetic profiles .
- Target Specificity: The quinazolinone moiety could confer selective binding to DHFR or kinases, diverging from the glutathione-mediated toxicity of MSO .
- Activity Gaps : While anti-GBM and DHFR activities are documented in analogs, empirical data for the target compound are absent in the provided evidence. Further studies should prioritize enzymatic assays and cytotoxicity profiling.
Biological Activity
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)benzamide is a complex organic compound known for its diverse biological activities. This compound incorporates a thiadiazole moiety and a quinazoline unit, which have been associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈N₆O₂S, with a molecular weight of approximately 342.41 g/mol. The structure features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₂S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 1282121-81-6 |
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole and quinazoline derivatives in cancer treatment. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
-
In vitro Studies :
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer).
- Mechanism of Action : These compounds may inhibit cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Case Study :
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Thiadiazole derivatives are known for their effectiveness against bacterial and fungal strains.
- Antibacterial Activity :
-
Antifungal Activity :
- Similar compounds have demonstrated antifungal activity against common pathogens such as Candida albicans.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is linked to its ability to inhibit key enzymes involved in inflammatory pathways.
- Enzyme Inhibition :
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Substituents : The presence of electron-donating or electron-withdrawing groups in specific positions can enhance or diminish the biological efficacy.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increased anticancer and antioxidant potential |
| Electron-withdrawing | Enhanced antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
